REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([C:6](SCC(O)=O)=[S:7])=[CH:4][CH:3]=1.O.[NH2:16][NH2:17].C(O)(=O)C>[OH-].[Na+].C(Cl)Cl>[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([NH:16][NH2:17])=[S:7])=[CH:4][CH:3]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
8.31 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=S)SCC(=O)O)C=C1
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
36.7 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the mixture is vigorously stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer dried over MgSO4
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=S)NN)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |